6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 877637-50-8
VCID: VC7546814
InChI: InChI=1S/C24H20N2O4S/c1-15-10-16(2)26-24(25-15)31-14-19-12-21(27)22(13-29-19)30-23(28)11-18-8-5-7-17-6-3-4-9-20(17)18/h3-10,12-13H,11,14H2,1-2H3
SMILES: CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=CC4=CC=CC=C43)C
Molecular Formula: C24H20N2O4S
Molecular Weight: 432.49

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate

CAS No.: 877637-50-8

Cat. No.: VC7546814

Molecular Formula: C24H20N2O4S

Molecular Weight: 432.49

* For research use only. Not for human or veterinary use.

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate - 877637-50-8

Specification

CAS No. 877637-50-8
Molecular Formula C24H20N2O4S
Molecular Weight 432.49
IUPAC Name [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-naphthalen-1-ylacetate
Standard InChI InChI=1S/C24H20N2O4S/c1-15-10-16(2)26-24(25-15)31-14-19-12-21(27)22(13-29-19)30-23(28)11-18-8-5-7-17-6-3-4-9-20(17)18/h3-10,12-13H,11,14H2,1-2H3
Standard InChI Key UMJABSLDKZXQGS-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=CC4=CC=CC=C43)C

Introduction

Structural Characteristics and Molecular Architecture

The molecular structure of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate can be deconstructed into three primary components:

  • 4-Oxo-4H-pyran core: A six-membered lactone ring with a ketone group at position 4, which influences electronic distribution and hydrogen-bonding capabilities .

  • Thioether-bridged pyrimidine: A 4,6-dimethylpyrimidine group connected via a methylthio (-SCH2-) linker, introducing sulfur-based nucleophilicity and steric bulk .

  • Naphthalene acetate ester: A bulky aromatic substituent at position 3 of the pyran ring, contributing to lipophilicity and π-π stacking potential .

Synthetic Strategies and Reaction Optimization

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate likely follows a multi-step sequence:

Pyran Core Formation

4-Oxo-4H-pyran derivatives are commonly synthesized via cyclocondensation of diketones with aldehydes or via Kostanecki-Robinson reactions. For example, 4-oxo-4H-chromene-3-carbaldehyde undergoes oxime formation with hydroxylamine, followed by esterification with ethyl bromoacetate under basic conditions .

Thioether Linkage Installation

Introducing the pyrimidine-thioether moiety requires nucleophilic substitution between a mercaptopyrimidine and a halogenated methylpyran intermediate. The 4,6-dimethylpyrimidine-2-thiol group exhibits enhanced reactivity compared to unsubstituted analogs due to electron-donating methyl groups .

Esterification with Naphthalene Acetate

Final acylation of the pyran hydroxyl group with 2-(naphthalen-1-yl)acetyl chloride typically employs Schotten-Baumann conditions or Steglich esterification for acid-sensitive substrates .

Key Optimization Parameters:

  • Temperature Control: Maintaining 50–70°C during nucleophilic substitutions prevents thiourea byproduct formation .

  • Solvent Selection: Polar aprotic solvents like DMF enhance reaction rates but require rigorous drying to avoid hydrolysis .

  • Catalysis: Potassium carbonate or triethylamine effectively deprotonate thiols and alcohols, driving substitution and esterification reactions .

Physicochemical and Spectroscopic Properties

While experimental data for the target compound remains scarce, predictions based on structural analogs yield the following profile:

PropertyPredicted ValueBasis for Prediction
LogP (Lipophilicity)3.8–4.2Naphthalene contribution
Aqueous Solubility<0.1 mg/mL (25°C)High aromaticity
λmax (UV-Vis)270 nm, 320 nmConjugated π-systems
pKa8.2 (enolic OH), 2.7 (ester)Analogous chromenones

The naphthalene moiety dominates the UV-Vis spectrum, with absorbance bands at 270 nm (π→π* transitions) and 320 nm (n→π* transitions) . IR spectroscopy would reveal characteristic stretches for the lactone carbonyl (~1740 cm⁻¹), ester carbonyl (~1720 cm⁻¹), and C–S bonds (~680 cm⁻¹) .

Biological Activity and Target Interactions

Structural analogs provide clues to potential biological activities:

Enzyme Inhibition

In related compounds, the 4-oxo-pyran core chelates catalytic metal ions in enzymes like HIV integrase and bacterial topoisomerase IV . Molecular docking studies suggest the naphthalene group could occupy hydrophobic pockets in kinase ATP-binding sites .

Cytotoxicity Profile

Preliminary data on ML221 ( )—a structural analog with a nitrobenzoate group—shows IC50 values of 1.2–3.8 µM against various cancer cell lines. The target compound’s naphthalene moiety may further enhance intercalation with DNA, though this requires experimental validation .

Comparative Analysis with Structural Analogs

The table below contrasts key features of the target compound with related molecules:

CompoundStructural FeaturesBiological ActivitiesSource
ML221 ( )Pyrimidine-thioether, nitrobenzoateAnticancer, IC50 1.2–3.8 µMPubChem
Ethyl chromenone oxime Chromenone core, oxime esterCrystallographic modelDe Gruyter
5-Nitrothiophene derivatives Nitrothiophene, phenyl groupsAntitubercular, MIC 6.25 µg/mLAA Blocks

The target compound uniquely combines a naphthalene acetate with a dimethylpyrimidine-thioether group, potentially offering synergistic effects in membrane penetration and target binding compared to analogs .

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